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Compound of Interest

Compound Name: 2-Chlorobenzoylacetonitrile

Cat. No.: B017063 Get Quote

An In-depth Technical Guide to 3-(2-chlorophenyl)-3-oxopropanenitrile

Abstract
3-(2-chlorophenyl)-3-oxopropanenitrile, also widely known by its common name 2-
chlorobenzoylacetonitrile, is a bifunctional organic compound of significant interest to the

chemical and pharmaceutical industries. As a β-ketonitrile, its structure incorporates a ketone,

a nitrile, and an activated methylene group, making it a highly versatile precursor for the

synthesis of a wide array of complex molecules, particularly heterocyclic systems. This guide

provides a comprehensive technical overview of its chemical identity, physicochemical

properties, synthesis, reactivity, and analytical profile. Furthermore, it delves into its

applications as a key building block in drug discovery and organic synthesis, while also

outlining critical safety and handling protocols for laboratory and industrial settings.

Chemical Identity and Nomenclature
Precise identification is paramount in chemical research and development. 3-(2-

chlorophenyl)-3-oxopropanenitrile is systematically named and registered under several

identifiers, which are crucial for database searches, procurement, and regulatory compliance.
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Identifier Value Source

Preferred IUPAC Name
3-(2-chlorophenyl)-3-

oxopropanenitrile
[1][2]

Common Synonym 2-Chlorobenzoylacetonitrile [3]

CAS Number 40018-25-5 [1][2]

Molecular Formula C₉H₆ClNO [2][4]

Molecular Weight 179.60 g/mol [2]

InChI Key
SBSWHTFHLWSSQS-

UHFFFAOYSA-N
[1][2]

SMILES
C1=CC=C(C(=C1)C(=O)CC#N

)Cl
[2]

Physicochemical Properties
The physical state and solubility of a compound dictate its handling, reaction conditions, and

purification methods. 2-Chlorobenzoylacetonitrile is a solid at ambient temperature, with

solubility characteristics typical of polar organic molecules.[1][3]

Property Value Source

Appearance
Solid, typically a yellow or off-

white crystalline powder
[1][3][4]

Melting Point 55-59 °C [5][4]

Boiling Point ~302 °C (Predicted) [4]

Solubility

Low solubility in water; Soluble

in organic solvents such as

methanol and chloroform.

[3][4]

Storage Temperature
Ambient, store in a cool, dry

place
[1][3]
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Synthesis and Chemical Reactivity
As a β-ketonitrile, the value of 2-chlorobenzoylacetonitrile lies in its reactivity, which is

governed by its three primary functional components: the electrophilic carbonyl carbon, the

electrophilic nitrile carbon, and the acidic α-carbon of the methylene group.

General Synthetic Pathway
The synthesis of β-ketonitriles like 2-chlorobenzoylacetonitrile is typically achieved via a

base-mediated condensation reaction. A common and effective strategy is the Claisen-type

condensation between an appropriate ester (e.g., ethyl 2-chlorobenzoate) and acetonitrile. The

base (e.g., sodium ethoxide or sodium hydride) deprotonates acetonitrile to generate a

nucleophilic carbanion, which then attacks the electrophilic carbonyl of the ester, leading to the

target molecule after an acidic workup.
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Figure 2: Key reactive pathways of 2-chlorobenzoylacetonitrile.

The most notable application is in multicomponent reactions like the Gewald synthesis, where it

reacts with elemental sulfur and an amine to form highly substituted 2-aminothiophenes in a
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single pot. [6]This efficiency is highly valued in drug discovery for the rapid generation of

compound libraries.

Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic

techniques. The predicted data below serve as a benchmark for researchers working with this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. [7]

Table 1: Predicted ¹H NMR Chemical Shifts

Protons Multiplicity
Approx. Chemical
Shift (δ, ppm)

Rationale

Methylene (-CH₂) Singlet 3.9 - 4.2

Positioned
between two
electron-
withdrawing
groups (carbonyl
and nitrile).

| Aromatic (Ar-H) | Multiplet | 7.3 - 7.8 | Complex splitting pattern due to ortho-chloro

substitution on the benzene ring. |

Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon
Approx. Chemical Shift (δ,
ppm)

Rationale

Carbonyl (C=O) 185 - 195
Typical range for a ketone
carbonyl carbon. [7]

Nitrile (C≡N) 114 - 120
Characteristic chemical shift

for a nitrile carbon. [7]

Aromatic (Ar-C) 125 - 140

Multiple signals corresponding

to the substituted benzene ring

carbons.

| Methylene (-CH₂) | 40 - 45 | Aliphatic carbon deshielded by adjacent functional groups. |

Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups by identifying their

characteristic vibrational frequencies. [8][9] Table 3: Key IR Absorption Frequencies

Functional Group Vibrational Mode
Typical Wavenumber
(cm⁻¹)

Nitrile (C≡N) Stretch 2220 - 2260

Carbonyl (C=O) Stretch 1690 - 1715

Aromatic C=C Stretch 1450 - 1600

| C-Cl | Stretch | 750 - 800 |

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the

elemental composition. [8]* Molecular Ion (M⁺): A characteristic pair of peaks is expected at

m/z 179 and 181 in an approximate 3:1 ratio, corresponding to the presence of the ³⁵Cl and

³⁷Cl isotopes, respectively.
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Key Fragments: Common fragmentation pathways would include the loss of a cyano radical

(·CN), carbon monoxide (CO), or the entire 2-chlorobenzoyl cation ([C₇H₄ClO]⁺).

Applications in Drug Development and Organic
Synthesis
The utility of 2-chlorobenzoylacetonitrile extends beyond being a simple intermediate; it is a

strategic building block for constructing molecular scaffolds with proven biological activity.

Derivatives of 3-oxopropanenitrile are key components in the synthesis of Janus kinase (JAK)

inhibitors, which are targeted therapies for inflammatory diseases. [10]

Experimental Protocol: Gewald Synthesis of a 2-
Aminothiophene Derivative
This protocol provides a self-validating, step-by-step methodology for a common application of

2-chlorobenzoylacetonitrile.

Objective: To synthesize a 2-amino-3-cyano-4-substituted-thiophene derivative.

Materials:

3-(2-chlorophenyl)-3-oxopropanenitrile

An appropriate aldehyde or ketone (e.g., cyclohexanone)

Elemental sulfur

A secondary amine (e.g., morpholine)

Ethanol (solvent)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 3-(2-chlorophenyl)-3-oxopropanenitrile (1 equivalent), the chosen

ketone/aldehyde (1 eq.), and elemental sulfur (1.1 eq.) in ethanol.
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Catalyst Addition: Add a catalytic amount of the secondary amine (0.1-0.2 eq.). The amine

acts as a base to facilitate the initial Knoevenagel condensation and subsequent steps.

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction

progress using Thin Layer Chromatography (TLC). The reaction is typically complete within

2-4 hours.

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The

product often precipitates from the solution. If not, reduce the solvent volume under reduced

pressure.

Purification: Collect the crude solid by vacuum filtration, wash with cold ethanol to remove

impurities, and dry. If necessary, further purify the product by recrystallization or column

chromatography.
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Figure 3: Experimental workflow for a Gewald aminothiophene synthesis.
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Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent. 2-
Chlorobenzoylacetonitrile possesses moderate toxicity and requires careful handling.

Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following

primary hazards. [1][11]

Hazard Class GHS Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Skin Corrosion/Irritation H315: Causes skin irritation

Serious Eye Damage/Irritation H319: Causes serious eye irritation

| STOT - Single Exposure | H335: May cause respiratory irritation |

Recommended Handling Procedures
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood. [12]* Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield. [11][13] * Skin

Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [12][13] * Respiratory

Protection: If dust is generated, use a NIOSH/MSHA-approved respirator. [12]* First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes. [12][13] * Skin: Wash

off with soap and plenty of water. [13] * Ingestion: Do NOT induce vomiting. Rinse mouth

with water and seek immediate medical attention. [12] * Inhalation: Move the person to

fresh air. [12][13]

Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible substances like strong oxidizing agents. [3][12]* Disposal: Dispose of contents
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and container in accordance with local, regional, and national regulations. Do not allow the

product to enter drains. [11]

Conclusion
3-(2-chlorophenyl)-3-oxopropanenitrile is a valuable and versatile chemical intermediate. Its

unique combination of reactive functional groups provides a reliable entry point for the

synthesis of diverse and complex molecular architectures, particularly heterocyclic compounds

of high interest in medicinal chemistry and materials science. A thorough understanding of its

properties, reactivity, and handling requirements, as detailed in this guide, is essential for its

safe and effective utilization in research and development.

References
Matrix Fine Chemicals. (n.d.). 3-(2-CHLOROPHENYL)-3-OXOPROPANENITRILE | CAS
40018-25-5.
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%.
PubChem. (n.d.). 2-(3-Chlorophenyl)-3-oxopropanenitrile.
PubChem. (n.d.). 2-Chlorobenzoylacetonitrile.
ChemBK. (2024). 3-(2'-CHLOROPHENYL)-3-OXOPROPANENITRILE.
MySkinRecipes. (n.d.). 3-(2-Chlorophenyl)-2-(4-chlorophenyl)-3-oxopropanenitrile.
Scribd. (n.d.). Chemistry 318: Ir, MS, Uv, NMR Spectros.
BIOSYNCE. (n.d.). 3-(2-Fluorophenyl)-3-oxopropanenitrile CAS 31915-26-1.
YouTube. (2017). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine
Synthesis.
YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy -
Example 6.
PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and
1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its
Antidepressant-like Activity.
YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy -
Example 3.
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry
in Organic Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.fishersci.com/store/msds?partNumber=AAA1361122&productDescription=2-CHLROBNZOYLACETONITRIL+100G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b017063?utm_src=pdf-body
https://www.benchchem.com/product/b017063?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 3-(2-Chlorophenyl)-3-oxopropanenitrile | 40018-25-5 [sigmaaldrich.com]

2. 2-Chlorobenzoylacetonitrile | C9H6ClNO | CID 2734201 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 3-(2-Chlorophenyl)-3-Oxopropanenitrile: Properties, Uses, Synthesis & Safety | Buy High
Purity Chemical China [nj-finechem.com]

4. chembk.com [chembk.com]

5. (2-Chlorobenzoyl)acetonitrile 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

6. pdf.benchchem.com [pdf.benchchem.com]

7. pdf.benchchem.com [pdf.benchchem.com]

8. scribd.com [scribd.com]

9. www2.chem.wisc.edu [www2.chem.wisc.edu]

10. pdf.benchchem.com [pdf.benchchem.com]

11. fishersci.com [fishersci.com]

12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

13. WERCS Studio - Application Error [assets.thermofisher.com]

To cite this document: BenchChem. [IUPAC name for 3-(2-chlorophenyl)-3-
oxopropanenitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017063#iupac-name-for-3-2-chlorophenyl-3-
oxopropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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